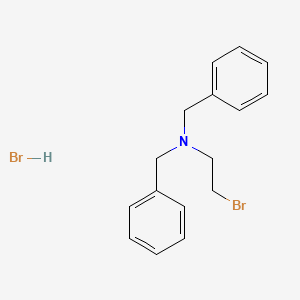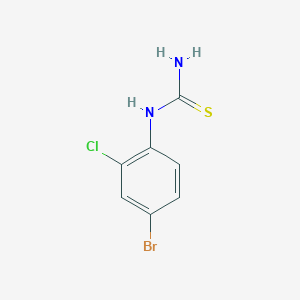
(4-Bromo-2-chlorophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2-chlorophenyl)thiourea, also known as BCTU, is a synthetic compound that has been widely used in scientific research. BCTU is a thiourea derivative and is commonly used as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs play a crucial role in cellular signaling pathways, and their inhibition has been linked to various diseases such as cancer, diabetes, and autoimmune disorders. BCTU has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Mecanismo De Acción
(4-Bromo-2-chlorophenyl)thiourea inhibits PTP activity by binding to the active site of the enzyme. PTPs are enzymes that remove phosphate groups from tyrosine residues on proteins, and their inhibition by (4-Bromo-2-chlorophenyl)thiourea results in the accumulation of phosphorylated proteins. The accumulation of phosphorylated proteins can lead to the activation of downstream signaling pathways, which can modulate cellular processes such as cell growth, differentiation, and immune response.
Biochemical and Physiological Effects:
(4-Bromo-2-chlorophenyl)thiourea has been shown to modulate various cellular processes, including insulin signaling, immune response, and cell growth. Inhibition of PTPs by (4-Bromo-2-chlorophenyl)thiourea has been linked to the activation of downstream signaling pathways such as the insulin receptor substrate-1 (IRS-1)/phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a crucial role in glucose homeostasis. (4-Bromo-2-chlorophenyl)thiourea has also been shown to modulate the differentiation of stem cells and the development of cancer by inhibiting PTPs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Bromo-2-chlorophenyl)thiourea is a potent and selective inhibitor of PTPs, making it a valuable tool for investigating the role of PTPs in cellular signaling pathways. (4-Bromo-2-chlorophenyl)thiourea is also relatively easy to synthesize and purify, making it accessible to researchers. However, (4-Bromo-2-chlorophenyl)thiourea has some limitations, including its potential toxicity and its specificity for PTPs. (4-Bromo-2-chlorophenyl)thiourea may also have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on (4-Bromo-2-chlorophenyl)thiourea. One direction is to investigate the potential therapeutic applications of (4-Bromo-2-chlorophenyl)thiourea in diseases such as cancer and diabetes. Another direction is to develop more potent and selective inhibitors of PTPs based on the structure of (4-Bromo-2-chlorophenyl)thiourea. Additionally, future research could investigate the off-target effects of (4-Bromo-2-chlorophenyl)thiourea and develop strategies to minimize these effects.
Métodos De Síntesis
(4-Bromo-2-chlorophenyl)thiourea can be synthesized by reacting 4-bromo-2-chloroaniline with thiourea in the presence of a catalyst such as copper sulfate. The reaction results in the formation of (4-Bromo-2-chlorophenyl)thiourea as a white crystalline solid. The purity of (4-Bromo-2-chlorophenyl)thiourea can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
(4-Bromo-2-chlorophenyl)thiourea has been used in various scientific research studies to investigate the role of PTPs in cellular signaling pathways. (4-Bromo-2-chlorophenyl)thiourea has been shown to inhibit the activity of several PTPs, including PTP1B, TC-PTP, and SHP-1. Inhibition of PTPs by (4-Bromo-2-chlorophenyl)thiourea has been linked to the modulation of insulin signaling, immune response, and cell growth. (4-Bromo-2-chlorophenyl)thiourea has also been used to study the effect of PTP inhibition on the differentiation of stem cells and the development of cancer.
Propiedades
IUPAC Name |
(4-bromo-2-chlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2S/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGWABWJNUHFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorophenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

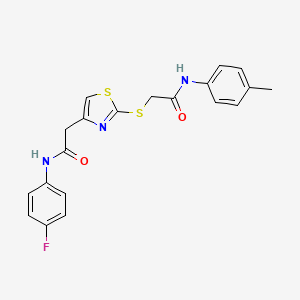
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2462426.png)
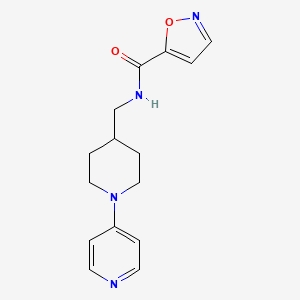
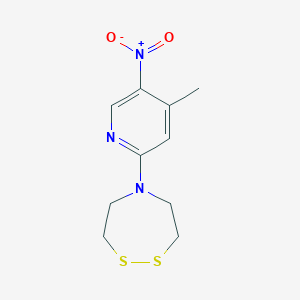
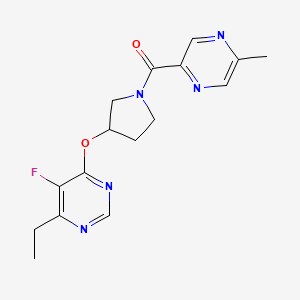
![2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2462430.png)
![(E)-2-(benzo[d]oxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one](/img/structure/B2462433.png)
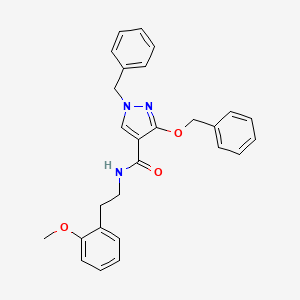
![1-Methyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2462435.png)
![N-[[(1R,3S)-1,2,2,3-Tetramethylcyclopentyl]methyl]prop-2-enamide](/img/structure/B2462438.png)
![4-Piperazin-1-yl-5H-pyrrolo[3,2-d]pyrimidine;dihydrochloride](/img/structure/B2462439.png)
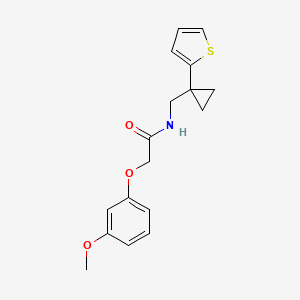
![N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(prop-2-en-1-yl)ethanediamide](/img/structure/B2462443.png)
